molecular formula C15H14N2O4 B15186412 N-(3-Pyridinylcarbonyl)-L-tyrosine CAS No. 911454-72-3

N-(3-Pyridinylcarbonyl)-L-tyrosine

Cat. No.: B15186412
CAS No.: 911454-72-3
M. Wt: 286.28 g/mol
InChI Key: IMBDEUBWOIGVNE-ZDUSSCGKSA-N
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Description

N-(3-Pyridinylcarbonyl)-L-tyrosine is a chemical compound with the molecular formula C15H14N2O4 and a molecular weight of 286.28. It is a derivative of L-tyrosine, an amino acid, where the carboxyl group of L-tyrosine is modified with a pyridine ring at the 3-position.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a reaction between L-tyrosine and 3-pyridinecarbonyl chloride in the presence of a suitable base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: The compound can participate in substitution reactions, where the pyridine ring or the tyrosine moiety can be substituted with various functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, alkaline conditions.

  • Reduction: Lithium aluminum hydride, anhydrous ether.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-Pyridinylcarbonyl)-L-tyrosine has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand protein interactions and enzyme activities.

  • Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(3-Pyridinylcarbonyl)-L-tyrosine exerts its effects involves its interaction with specific molecular targets. The pyridine ring can bind to enzymes or receptors, modulating their activity. The tyrosine moiety can participate in hydrogen bonding and other interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

  • N-(2-Pyridinylcarbonyl)-L-tyrosine

  • N-(4-Pyridinylcarbonyl)-L-tyrosine

  • N-(3-Pyridinylcarbonyl)-D-tyrosine

Properties

CAS No.

911454-72-3

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(pyridine-3-carbonylamino)propanoic acid

InChI

InChI=1S/C15H14N2O4/c18-12-5-3-10(4-6-12)8-13(15(20)21)17-14(19)11-2-1-7-16-9-11/h1-7,9,13,18H,8H2,(H,17,19)(H,20,21)/t13-/m0/s1

InChI Key

IMBDEUBWOIGVNE-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

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